(3-Bromophenyl)(3-hydroxyphenyl)methanone

Cathepsin L Inhibition Cancer Metastasis Medicinal Chemistry

(3-Bromophenyl)(3-hydroxyphenyl)methanone (CAS 62810-50-8) is a functionalized benzophenone derivative belonging to the class of organic compounds known as phenones. This compound serves as a critical building block in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of selective cathepsin L inhibitors, including the preclinical candidate KGP94.

Molecular Formula C13H9BrO2
Molecular Weight 277.11 g/mol
CAS No. 62810-50-8
Cat. No. B15449371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromophenyl)(3-hydroxyphenyl)methanone
CAS62810-50-8
Molecular FormulaC13H9BrO2
Molecular Weight277.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C(=O)C2=CC(=CC=C2)Br
InChIInChI=1S/C13H9BrO2/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8,15H
InChIKeyJWAONYKLAUBMBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement of (3-Bromophenyl)(3-hydroxyphenyl)methanone (CAS 62810-50-8): A Key Intermediate for Cathepsin L Inhibitor Synthesis


(3-Bromophenyl)(3-hydroxyphenyl)methanone (CAS 62810-50-8) is a functionalized benzophenone derivative belonging to the class of organic compounds known as phenones [1]. This compound serves as a critical building block in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of selective cathepsin L inhibitors, including the preclinical candidate KGP94 [2]. The meta-bromo substituent on one aryl ring, coupled with a hydroxyl group on the other, provides essential reactivity and structural features for subsequent derivatization into thiosemicarbazone-based inhibitors [3].

Why Generic Benzophenone Analogs Cannot Replace (3-Bromophenyl)(3-hydroxyphenyl)methanone in Cathepsin L Inhibitor Programs


Generic substitution of benzophenone intermediates is not viable when the synthetic target is a potent and selective cathepsin L inhibitor. Structure-activity relationship (SAR) studies have unequivocally demonstrated that the presence of a meta-bromo substituent on one aryl ring is a critical determinant for achieving high inhibitory potency (IC50 < 85 nM) against cathepsin L [1]. Analogs lacking this specific substitution pattern, or those with bromine in other positions, exhibit significantly reduced or absent inhibitory activity. Furthermore, the 3-hydroxyphenyl moiety provides a necessary functional handle for subsequent derivatization to form the active thiosemicarbazone pharmacophore [2]. Therefore, using a regioisomer such as (3-Bromophenyl)(4-hydroxyphenyl)methanone or a de-brominated analog would fail to yield the desired biological activity in the final drug candidate, undermining the entire synthetic campaign.

Quantitative Evidence for Procuring (3-Bromophenyl)(3-hydroxyphenyl)methanone (CAS 62810-50-8)


Critical Role as a Key Intermediate in the Synthesis of KGP94, a Potent Cathepsin L Inhibitor

(3-Bromophenyl)(3-hydroxyphenyl)methanone is the essential phenolic-protected benzophenone intermediate in the most efficient and concise synthetic route to KGP94, a potent cathepsin L inhibitor currently in preclinical development for metastatic cancer [1]. The optimized synthesis, starting from commercially available 3-bromobenzoyl chloride, proceeds via a Weinreb amide intermediate to couple with a Grignard reagent, affording the target intermediate. This route offers a significant advantage in overall yield and scalability compared to previous methods .

Cathepsin L Inhibition Cancer Metastasis Medicinal Chemistry Synthetic Intermediate

Meta-Bromo Substitution Pattern Drives Potent Cathepsin L Inhibition (IC50 < 85 nM) in Downstream Analogs

The structural feature conferred by (3-Bromophenyl)(3-hydroxyphenyl)methanone—a meta-bromo substituent on one aryl ring—is a critical determinant for potent cathepsin L inhibition. In a library of 36 functionalized benzophenone thiosemicarbazone analogs, the six most active inhibitors of cathepsin L (IC50 < 85 nM) all incorporate this meta-bromo substitution pattern [1]. This underscores the unique pharmacophoric importance of the specific regioisomer provided by this compound.

Cathepsin L Inhibition Structure-Activity Relationship (SAR) Cancer Metastasis Thiosemicarbazone

Selectivity Profile: Downstream Inhibitor KGP94 Exhibits High Selectivity for Cathepsin L Over Cathepsin B

The thiosemicarbazone derivative of (3-Bromophenyl)(3-hydroxyphenyl)methanone, known as KGP94, demonstrates high selectivity for cathepsin L over the closely related cysteine protease cathepsin B. This selectivity is a desirable feature for therapeutic candidates targeting cancer metastasis, as it may minimize off-target effects. The parent compound's structure is fundamental to this selectivity profile [1].

Cathepsin L Selectivity Cathepsin B Cancer Metastasis Enzyme Inhibition

Downstream Drug Candidate KGP94 Exhibits Low Cytotoxicity in Human Cell Lines

The final drug candidate derived from (3-Bromophenyl)(3-hydroxyphenyl)methanone, KGP94, demonstrates a favorable safety window in vitro, exhibiting low cytotoxicity against various human cell lines. This is a critical attribute for a potential therapeutic agent and reflects positively on the value of the synthetic intermediate that enables its production .

Cytotoxicity Cancer Metastasis Drug Safety Cell-Based Assays

Primary Research and Industrial Application Scenarios for (3-Bromophenyl)(3-hydroxyphenyl)methanone (CAS 62810-50-8)


Synthesis of Potent and Selective Cathepsin L Inhibitors (e.g., KGP94) for Cancer Metastasis Research

This compound is the preferred starting material for synthesizing thiosemicarbazone-based cathepsin L inhibitors. The meta-bromo substitution pattern is essential for achieving high potency (IC50 < 85 nM) against cathepsin L, a key target in cancer metastasis [1]. Procurement of this intermediate enables the production of lead compounds like KGP94 (IC50 = 189 nM) with a favorable selectivity and cytotoxicity profile, supporting preclinical drug development programs [2].

Structure-Activity Relationship (SAR) Studies for Optimizing Cathepsin L Inhibitors

Due to the established importance of the meta-bromo group for potent cathepsin L inhibition, (3-Bromophenyl)(3-hydroxyphenyl)methanone serves as a critical scaffold for SAR investigations. Researchers can use this compound as a core structure to systematically modify other regions of the molecule (e.g., the 3-hydroxyphenyl ring) while retaining the essential meta-bromo pharmacophore, thereby exploring the chemical space for improved potency, selectivity, or pharmacokinetic properties [1].

Scalable Manufacturing of Cathepsin L Inhibitor Candidates for Preclinical Studies

The efficient and concise synthetic route to KGP94, which utilizes (3-Bromophenyl)(3-hydroxyphenyl)methanone as a key intermediate, has been validated as a 'reasonable, reliable, and suitable method for both bench and industrial scales' [2]. This makes the compound an attractive procurement option for organizations seeking to scale up the production of cathepsin L inhibitors for advanced preclinical evaluation, including in vivo efficacy and toxicology studies [2].

Quote Request

Request a Quote for (3-Bromophenyl)(3-hydroxyphenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.